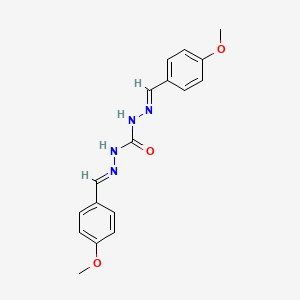
N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide)
Descripción general
Descripción
N,N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide), also known as PDMBH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) varies depending on its application. In medicine, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the NF-κB pathway. N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In biology, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) acts as a fluorescent probe by forming a complex with metal ions, which results in a change in the fluorescence intensity. In materials science, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) acts as a ligand by coordinating with metal ions to form metal-organic frameworks.
Biochemical and Physiological Effects
The biochemical and physiological effects of N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) are dependent on its concentration, exposure time, and application. In medicine, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been shown to exhibit cytotoxicity towards cancer cells while having minimal effects on normal cells. N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has also been shown to reduce oxidative stress and inflammation in animal models. In biology, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been shown to selectively detect metal ions in biological samples with high sensitivity and specificity. In materials science, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been shown to improve the stability and porosity of metal-organic frameworks and to enhance the electrical conductivity of carbon nanotubes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) in lab experiments include its high purity, stability, and versatility. N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) can be easily synthesized and modified to suit different applications. N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) also exhibits low toxicity towards cells and animals, making it a safe and reliable chemical for research purposes. The limitations of using N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) in lab experiments include its high cost, limited solubility in water, and potential for oxidation and degradation over time. These limitations can be overcome by optimizing the synthesis method and storage conditions of N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide).
Direcciones Futuras
There are several future directions for N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) research, including the development of new synthesis methods, the exploration of its potential applications in other fields such as environmental science and energy storage, and the investigation of its mechanism of action at the molecular level. N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) can also be used as a starting material for designing new compounds with improved properties and functions. The potential of N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) in biomedical applications such as drug delivery and imaging also warrants further investigation.
Aplicaciones Científicas De Investigación
N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been studied for its potential applications in various fields such as medicine, biology, and materials science. In medicine, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been shown to exhibit anticancer, anti-inflammatory, and antioxidant activities. In biology, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been used as a fluorescent probe for detecting metal ions and as a chelating agent for removing heavy metals from contaminated water. In materials science, N',N''-(1,4-phenylenedimethylylidene)bis(2-hydroxybenzohydrazide) has been used as a ligand for synthesizing metal-organic frameworks and as a precursor for preparing carbon nanotubes.
Propiedades
IUPAC Name |
2-hydroxy-N-[(E)-[4-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O4/c27-19-7-3-1-5-17(19)21(29)25-23-13-15-9-11-16(12-10-15)14-24-26-22(30)18-6-2-4-8-20(18)28/h1-14,27-28H,(H,25,29)(H,26,30)/b23-13+,24-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWXAKAVHGDTWTR-RNIAWFEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N',N''-[benzene-1,4-diyldi(E)methylylidene]bis(2-hydroxybenzohydrazide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[2-(benzyloxy)benzylidene]-3-chlorobenzohydrazide](/img/structure/B3840203.png)
![N'-[2-(benzyloxy)benzylidene]benzohydrazide](/img/structure/B3840210.png)
![4-[(2-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone](/img/structure/B3840212.png)
![3-chloro-N'-[1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3840225.png)
![acenaphtho[1,2-b][1,2,5]oxadiazolo[3,4-e]pyrazine](/img/structure/B3840228.png)
![2,2,2-trifluoro-N-[4-(1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B3840231.png)
![4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2(1H)-pyrimidinone hydrazone](/img/structure/B3840244.png)


![ethyl 1'-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B3840259.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(5-methyl-2-furyl)acrylonitrile](/img/structure/B3840263.png)


![2-propoxybenzaldehyde {4-[(2-propoxybenzylidene)amino]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B3840297.png)